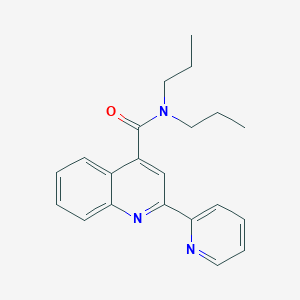

N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide

Description

Properties

IUPAC Name |

N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-3-13-24(14-4-2)21(25)17-15-20(19-11-7-8-12-22-19)23-18-10-6-5-9-16(17)18/h5-12,15H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWMZGQBDAJZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with a suitable amine, such as dipropylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Chemical Biology: The compound is employed as a probe to study biological processes and pathways.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2-Pyridin-2-ylquinoline-4-carboxamide: Lacks the dipropyl groups, which may affect its biological activity and chemical properties.

N,N-Dimethyl-2-pyridin-2-ylquinoline-4-carboxamide: Contains dimethyl groups instead of dipropyl groups, leading to differences in steric and electronic effects.

2-Pyridin-2-ylquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which can influence its reactivity and solubility.

Uniqueness

N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide is unique due to the presence of dipropyl groups, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Biological Activity

N,N-Dipropyl-2-pyridin-2-ylquinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline core with a pyridine moiety at the 2-position and a carboxamide functional group. Its molecular structure is key to its biological interactions, influencing its ability to bind to various targets within biological systems.

N,N-Dipropyl-2-pyridin-2-ylquinoline-4-carboxamide primarily functions as an inhibitor of neprilysin (NEP), an enzyme that degrades neuropeptides, including amyloid beta peptides associated with Alzheimer's disease. By inhibiting NEP, this compound may enhance neuropeptide levels, potentially influencing neuroprotection and cognitive function.

Key Mechanisms:

- Inhibition of Neprilysin: Increases levels of neuropeptides linked to cognitive functions.

- Interaction with Enzymes: Binds to specific enzymes, disrupting their activity and affecting biochemical pathways.

- Potential Anticancer Activity: The quinoline structure allows for intercalation with DNA, potentially disrupting replication processes.

Neuroprotective Effects

Research indicates that N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide may have significant neuroprotective properties. In vitro studies have shown that the compound can enhance neuronal survival under stress conditions, suggesting its potential use in treating neurodegenerative disorders.

Anticancer Properties

The compound's ability to inhibit certain enzymes also positions it as a candidate for anticancer therapies. It has been shown to induce apoptosis in cancer cell lines by modulating critical pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Example Study: Neuroprotective Effects

In a recent study, N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide was administered to neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Example Study: Anticancer Activity

Another study explored the anticancer properties of this compound against various cancer cell lines. The findings demonstrated that treatment with N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide resulted in decreased cell viability and increased apoptosis markers, suggesting its utility in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide with high purity?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, coupling pyridinyl amines with quinoline-4-carboxylic acid derivatives in the presence of coupling agents like HATU or EDCI. Purification is achieved using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient), followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation by ¹H/¹³C NMR .

Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer : Use anhydrous conditions under nitrogen atmosphere to prevent hydrolysis. Catalytic bases like DBU or triethylamine improve reaction efficiency. Monitoring reaction progress via TLC or LC-MS allows timely termination to reduce side products. For example, reports a 67% yield improvement using N-methylpiperazine as a base in carboxamide formation .

Q. What spectroscopic techniques are essential for initial structural characterization?

- Methodological Answer : ¹H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and aromatic carbons. HRMS (ESI+) provides exact mass validation (e.g., [M+H]+ calculated within 0.5 ppm error). FT-IR verifies functional groups (amide C=O stretch ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between experimental and computational structural models?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond lengths/angles. For example, used Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯O contacts). Discrepancies with DFT-optimized geometries (e.g., B3LYP/6-31G*) can be addressed by adjusting computational parameters to match experimental torsional angles .

Q. What strategies are recommended for analyzing contradictory bioactivity data in different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity). Control for solvent effects (DMSO concentration ≤1%) and use internal standards (e.g., staurosporine for kinase inhibition). Statistical tools like Bland-Altman plots quantify assay variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled protein structures identifies binding poses. MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes. Free-energy perturbation (FEP) calculations quantify binding energy contributions of key residues .

Data Analysis & Experimental Design

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours; analyze via LC-MS for degradation products (e.g., hydrolyzed amides). Use Arrhenius plots to extrapolate shelf-life .

Q. How should researchers address low reproducibility in synthetic yields across labs?

- Methodological Answer : Standardize reagent sources (e.g., anhydrous solvents from sealed bottles) and equipment (e.g., calibrated stirrers). Implement reaction monitoring via in-situ IR or PAT tools. Collaborative round-robin tests identify critical variables (e.g., humidity, catalyst lot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.